Introduction: A Versatile Intermediate in Modern Synthesis
Introduction: A Versatile Intermediate in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-2-cyclohexylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyano-2-cyclohexylideneacetate, with CAS Number 6802-76-2, is a multifunctional organic compound that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Structurally, it is an α,β-unsaturated ester featuring both a nitrile and an ester functional group attached to an exocyclic double bond on a cyclohexane ring. This unique arrangement of electron-withdrawing groups makes it a highly activated olefin and a valuable intermediate for constructing more complex molecular architectures. Its primary utility stems from its role as a key building block in the synthesis of various organic molecules, most notably as a precursor in the preparation of Gabapentin analogues.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, grounded in established scientific literature.
Physicochemical and Spectroscopic Properties
Ethyl 2-cyano-2-cyclohexylideneacetate is typically encountered as a light yellow oil.[1][3] Proper storage requires it to be sealed in a dry environment at temperatures between 2-8°C.[1][2] Its solubility in solvents like chloroform and methanol facilitates its use in a variety of reaction conditions.[2]
Table 1: Physicochemical Properties of Ethyl 2-cyano-2-cyclohexylideneacetate
| Property | Value | Source(s) |
| CAS Number | 6802-76-2 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Light Yellow Oil | [1] |
| Density | 1.084 g/cm³ | |
| Storage Temperature | 2-8°C | [1][2] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Canonical SMILES | CCOC(=O)C(=C1CCCCC1)C#N | [1] |
| InChIKey | PZAJJZJKRVXKCS-UHFFFAOYSA-N | [1] |
While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are available in specialized databases and literature, a representative synthesis protocol confirms the structure through spectral analysis consistent with the expected product.[4][5] The IR spectrum would characteristically show strong absorptions for the nitrile (C≡N) stretch around 2224 cm⁻¹, the conjugated ester (C=O) stretch near 1729 cm⁻¹, and C=C bond stretching around 1601 cm⁻¹.[4]
Synthesis: The Knoevenagel Condensation
The most common and efficient method for synthesizing Ethyl 2-cyano-2-cyclohexylideneacetate is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, cyclohexanone.[7][4]
Reaction Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A weak base abstracts the acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized carbanion (enolate). The acidity of this proton is enhanced by the adjacent electron-withdrawing cyano and ester groups.[8][9]
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate (an aldol-type adduct).[9]
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, Ethyl 2-cyano-2-cyclohexylideneacetate.[6][8] This step is often irreversible and drives the reaction to completion.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is adapted from established literature procedures for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate.[4] The causality for using a Dean-Stark apparatus is to remove the water formed during the condensation, which shifts the reaction equilibrium towards the product, thereby maximizing the yield as per Le Châtelier's principle. The ammonium acetate and acetic acid system provides a mild catalytic environment suitable for the condensation without promoting self-condensation of the ketone.[6]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate [Precursor]
-
Ammonium acetate (catalyst)
-
Glacial acetic acid (catalyst)
-
Benzene (solvent)
-
Round bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzene (50 mL), cyclohexanone (0.6 mol), and ethyl cyanoacetate (0.5 mol).[4]
-
Catalyst Addition: Add ammonium acetate (0.05 mol) and glacial acetic acid (0.1 mol) to the reaction mixture.[4]
-
Reflux: Heat the solution to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for approximately 6 hours or until no more water is collected.[4]
-
Work-up: After cooling the reaction mixture to room temperature, wash the organic layer three times with water to remove the catalysts and any water-soluble impurities.[4]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product is purified by vacuum distillation to yield Ethyl 2-cyano-2-cyclohexylideneacetate as a clear liquid.[4]
Caption: Experimental workflow for synthesis.
Chemical Reactivity and Applications
The reactivity of Ethyl 2-cyano-2-cyclohexylideneacetate is dominated by the electrophilic nature of its double bond, making it an excellent Michael acceptor for various nucleophiles. This property is central to its application in organic synthesis.
Role in Drug Development
A primary application of this compound is as an intermediate in the synthesis of pharmaceutical agents. It is specifically cited as a precursor for Gabapentin analogues.[1][2] Gabapentin is an anticonvulsant and analgesic drug, and the development of analogues is a key area of research for new therapeutics with improved properties. The cyclohexylidene scaffold provides a rigid framework for building these complex molecules.
Caption: Role as a key synthetic intermediate.
Furthermore, the broader class of cyclohexylidene derivatives is known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-tuberculatic, and anti-inflammatory properties, highlighting the importance of this chemical scaffold in medicinal chemistry.[10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-cyano-2-cyclohexylideneacetate is classified as Acute Toxicity - Oral, Category 4.[1]
-
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Ethyl 2-cyano-2-cyclohexylideneacetate is a synthetically valuable compound whose chemical properties are defined by its activated exocyclic double bond. Its straightforward synthesis via the Knoevenagel condensation and its utility as a versatile intermediate, particularly in the synthesis of pharmacologically relevant molecules like Gabapentin analogues, underscore its importance to the scientific community. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this powerful building block in their own synthetic endeavors.
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(IUCr) Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. (n.d.). Retrieved from [Link]
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Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester | Chemsrc. (n.d.). Retrieved from [Link]
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ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE - ChemBK. (2024, April 9). Retrieved from [Link]
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Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem - NIH. (n.d.). Retrieved from [Link]
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ethyl 2-cyano-2-cyclohexylideneacetate - 6802-76-2, C11H15NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]
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ethyl cyclohexylideneacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
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Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved from [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]
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Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - NIH. (n.d.). Retrieved from [Link]
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Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6) - Cheméo. (n.d.). Retrieved from [Link]
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